molecular formula C8H18N2O B2890203 dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine CAS No. 67563-57-9

dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine

Cat. No.: B2890203
CAS No.: 67563-57-9
M. Wt: 158.245
InChI Key: JGUJECMONXPQGD-UHFFFAOYSA-N
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Description

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring and a dimethylamino group.

Scientific Research Applications

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Safety and Hazards

Handling of “3-(2-Dimethylaminoethoxy)pyrrolidine” should be done in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Future Directions

The pyrrolidine ring and its derivatives have shown promise in the development of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine typically involves the reaction of pyrrolidine with dimethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)5-6-11-8-3-4-9-7-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUJECMONXPQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.0 g. (0.0402 mole) of 1-benzyl-3-(2-dimethylaminoethoxy)pyrrolidine in ethanol containing 10% palladium on charcoal was shaken at 60° C. in about three atmospheres of hydrogen until the theoretical amount of hydrogen was used. The cooled filtered solution was concentrated at reduced pressure to give a quantitative yield of oily product. The structure was confirmed by its nuclear magnetic resonance spectrum.
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1-benzyl-3-(2-dimethylaminoethoxy)pyrrolidine
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